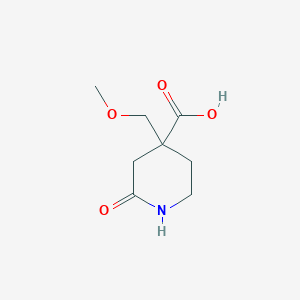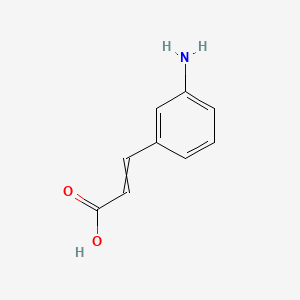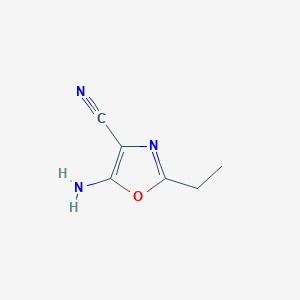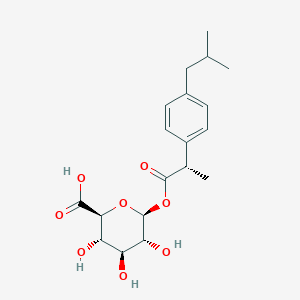
Ibuprofen Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibuprofen Acyl-beta-D-glucuronide is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of ibuprofen with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is part of the body’s mechanism to increase the solubility of ibuprofen, aiding in its excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen Acyl-beta-D-glucuronide typically involves the conjugation of ibuprofen with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The process can be replicated in vitro using human liver microsomes and the cofactor UDP-glucuronic acid .
Industrial Production Methods
Industrial production of this compound involves the use of recombinant UDP-glucuronosyltransferase enzymes expressed in microbial systems such as yeast. This method allows for the large-scale production of the compound, which is essential for its use in various research applications .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of ibuprofen and glucuronic acid.
Transacylation: This intramolecular reaction leads to the formation of positional isomers of the glucuronide.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often under acidic or basic conditions.
Transacylation: This reaction is facilitated by the presence of buffer solutions and can be influenced by the pH of the environment.
Major Products
Hydrolysis: Produces ibuprofen and glucuronic acid.
Transacylation: Results in the formation of positional isomers of the glucuronide.
Scientific Research Applications
Ibuprofen Acyl-beta-D-glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of ibuprofen in the body.
Analytical Chemistry: Employed as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of ibuprofen metabolites.
Mechanism of Action
Ibuprofen Acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of ibuprofen. The compound is formed in the liver by the action of UDP-glucuronosyltransferase enzymes, which conjugate ibuprofen with glucuronic acid. This process increases the solubility of ibuprofen, facilitating its excretion from the body. The glucuronide conjugate can undergo hydrolysis, releasing the active drug back into the system .
Comparison with Similar Compounds
Similar Compounds
- Diclofenac Acyl-beta-D-glucuronide
- Naproxen Acyl-beta-D-glucuronide
- Ketoprofen Acyl-beta-D-glucuronide
- Flurbiprofen Acyl-beta-D-glucuronide
Uniqueness
Ibuprofen Acyl-beta-D-glucuronide is unique due to its specific formation from ibuprofen, a widely used NSAID. Its formation and subsequent reactions are crucial for understanding the pharmacokinetics and potential toxicological effects of ibuprofen. Unlike some other acyl glucuronides, ibuprofen glucuronide has a relatively low incidence of severe adverse reactions, making it a safer option for therapeutic use .
Properties
CAS No. |
98649-76-4 |
|---|---|
Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10-,13-,14-,15+,16-,19-/m0/s1 |
InChI Key |
ABOLXXZAJIAUGR-LEBSGKMFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


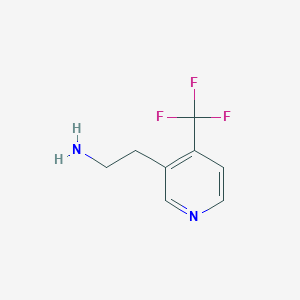
![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)
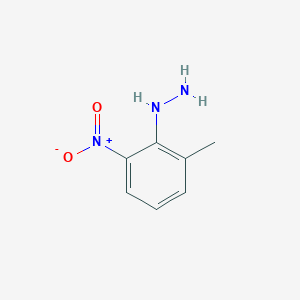
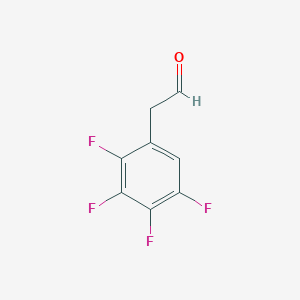
![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)
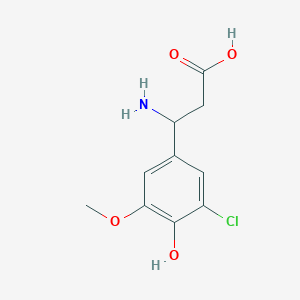
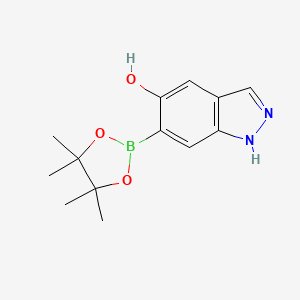
![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)

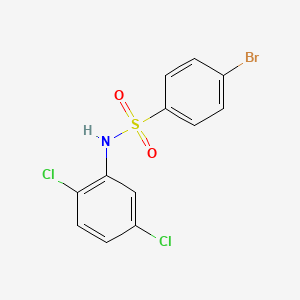
![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
